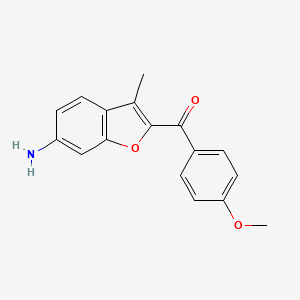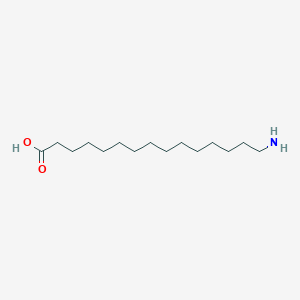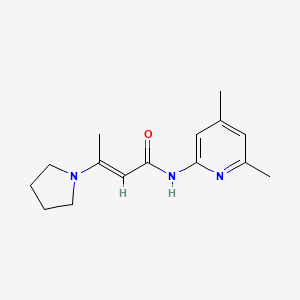
3-Methyl-4-(4-methylphenoxy)aniline
Vue d'ensemble
Description
Applications De Recherche Scientifique
Detection and Monitoring
A significant application of related aniline compounds involves the development of bi-functionalized luminescent metal-organic frameworks (MOFs) . These MOFs, specifically designed for detecting biomarkers of aniline exposure such as 4-Aminophenol (4-AP) in urine, demonstrate high selectivity and sensitivity. Such frameworks are critical for monitoring aniline exposure levels in the human body, offering a promising approach for health screening and pre-diagnosis (Jin & Yan, 2021).
Environmental Remediation
Another application area is in environmental remediation , where Fe3O4 magnetic nanoparticles (MNPs) have been utilized for the catalytic oxidation of phenolic and aniline compounds from aqueous solutions. This method shows promise for efficiently removing these toxic compounds under various conditions, highlighting an effective approach for water treatment and pollution mitigation (Zhang et al., 2009).
Material Science
In material science, polyetherimides containing multiple ether linkages and pendent pentadecyl chains have been synthesized using aniline derivatives. These materials exhibit desirable properties like good solubility in common solvents, transparency, and thermal stability, making them suitable for various applications, including flexible electronics and coatings (Tawade et al., 2015).
Electrochemical Applications
Aniline derivatives have also been explored for electrochemical applications , particularly in the synthesis of novel electrochromic materials. These materials exhibit significant changes in coloration under electric field application, making them ideal for electrochromic devices used in displays and smart windows. Their ability to operate in the near-infrared region (NIR) expands their utility in various technological applications (Li et al., 2017).
Chemical Synthesis and Characterization
In the field of chemical synthesis , aniline derivatives serve as intermediates for synthesizing complex molecules. This includes the preparation of various organic compounds through reactions involving aniline derivatives, which are critical for the development of pharmaceuticals, agrochemicals, and dyes. Such synthetic processes emphasize the versatility and importance of aniline derivatives in organic chemistry and industrial applications (Zhang Qingwen, 2011).
Propriétés
IUPAC Name |
3-methyl-4-(4-methylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-10-3-6-13(7-4-10)16-14-8-5-12(15)9-11(14)2/h3-9H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYUWRMWGSCHEGM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C=C(C=C2)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



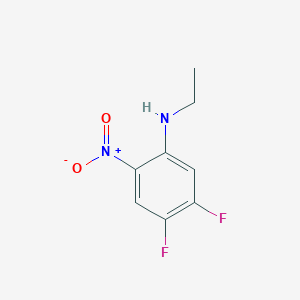
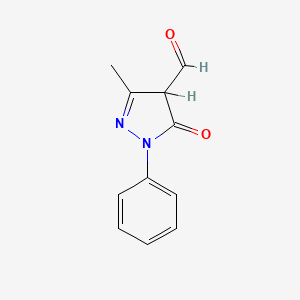
![Dimethyl {2-[4-(methylsulfonyl)-phenyl]-2-oxoethyl}malonate](/img/structure/B3109560.png)
![rac-[(1R,2R)-2-(4-methoxyphenyl)cyclopropyl]methanol, trans](/img/structure/B3109567.png)
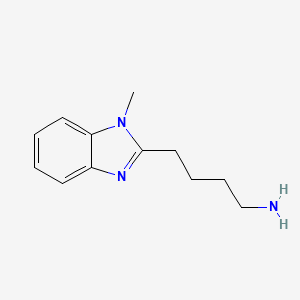


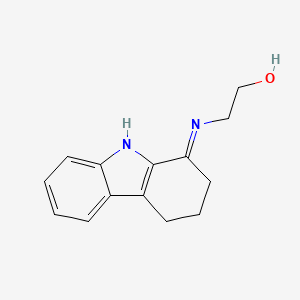

![2-{2-[(2-hydroxyethyl)amino]-1H-benzimidazol-1-yl}-1-phenylethanone hydrobromide](/img/structure/B3109626.png)
![1-[1-(3-Amino-propyl)-piperidin-4-yl]-imidazolidin-2-one](/img/structure/B3109628.png)
